molecular formula C9H7Cl2NOS B2711580 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one CAS No. 109052-15-5

3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one

Cat. No. B2711580
CAS RN: 109052-15-5
M. Wt: 248.12
InChI Key: VKWKFDZVNRYFRN-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one, commonly referred to as 3-(3,4-DCPT), is a synthetic organic compound with a wide range of applications in scientific research. It has been used for decades in a variety of experiments, ranging from biochemical and physiological studies to drug delivery and toxicology. 3-(3,4-DCPT) has been found to possess several unique properties that make it particularly useful for scientific research. In

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds derived from "3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one" have shown significant antimicrobial and antifungal properties. For instance, a series of novel compounds, including those with a pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives, have been synthesized and exhibited potent in vitro antibacterial and antifungal activities against several strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans (B'Bhatt & Sharma, 2017). Similarly, other derivatives have demonstrated effective antibacterial activity, further emphasizing the potential of this chemical scaffold in developing new antimicrobial agents (Sayyed et al., 2006).

Anti-inflammatory Applications

The anti-inflammatory potential of thiazolidin-4-one derivatives has also been a subject of research. Notably, certain derivatives were found to be superior to the commercial anti-inflammatory drug indomethacin in inhibiting inducible nitric oxide synthase (iNOS) activity, NO, and cyclooxygenase-2-derived prostaglandin E2 production in lipopolysaccharide-induced RAW 264.7 cells (Ma et al., 2011).

Antitumor Activities

The thiazolidin-4-one scaffold has also been explored for its antitumor activities. For example, thiadiazolidine derivatives, including those with dichlorophenyl forms, have shown potential in inducing cell death through various pathways, suggesting their utility in designing drugs for tumor therapy (Raghavendra, Pathak, & Manna, 2009).

Antiviral and Antiretroviral Activities

Some 1,3-thiazolidin-4-one derivatives bearing a 2,6-dihalophenyl group have been synthesized and tested as anti-HIV agents, showing effectiveness in inhibiting HIV-1 replication. This highlights the potential of these derivatives as potent antiretroviral agents (Rao et al., 2003).

Corrosion Inhibition

Apart from biomedical applications, thiazolidin-4-one derivatives have been investigated as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution, demonstrating their utility in industrial applications (Yadav, Sharma, & Kumar, 2015).

properties

IUPAC Name

3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NOS/c10-7-2-1-6(3-8(7)11)12-5-14-4-9(12)13/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWKFDZVNRYFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one

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